molecular formula C13H16N4O B2947871 N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide CAS No. 1171575-61-3

N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide

Cat. No.: B2947871
CAS No.: 1171575-61-3
M. Wt: 244.298
InChI Key: OGOQOFZVILXVSY-UHFFFAOYSA-N
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Description

N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)acetamide is a chemical compound of significant interest in medicinal chemistry research, designed as a hybrid molecule incorporating privileged pharmacophores. Its structure combines a pyridine ring with a 1,3,5-trimethyl-1H-pyrazole moiety linked by an acetamide group. This architecture is frequently explored in the development of novel bioactive agents. The core scaffolds present in this compound—pyridine and 1,3,5-trimethylpyrazole—are recognized for their versatile biological properties. Research on analogous compounds has demonstrated that such hybrid structures can exhibit promising antimicrobial activity. The 1,2,4-triazole scaffold, related to the pyrazole ring in this compound, is known for its mechanism of action based on the inhibition of cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane ergosterol synthesis . Furthermore, azole and pyrazole derivatives have shown considerable efficacy in scientific studies, with some demonstrating potent activity against various bacterial and fungal strains, including Candida and Rhodotorula species, often with greater efficacy than standard treatments like fluconazole . Beyond antimicrobial applications, the structural components of this molecule are also investigated for antitumor potential. Related pyrazole derivatives have been synthesized and evaluated, with some compounds showing strong cell-growth inhibiting action in vitro, marking them as lead candidates for further anticancer development . This makes this compound a valuable building block for researchers synthesizing and screening new molecules for pharmacological activity. It serves as a key intermediate in organic synthesis and chemical biology, aiding in the exploration of structure-activity relationships (SAR) and the development of potential therapeutic agents targeting infectious diseases and oncology. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-pyridin-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-11(10(2)17(3)16-9)8-13(18)15-12-6-4-5-7-14-12/h4-7H,8H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQOFZVILXVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O. It features a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Weight240.29 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated a series of pyrazole derivatives against human cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The results indicated that certain derivatives had GI50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been reported to possess significant activity against antibiotic-resistant bacteria.

  • Case Study : A derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited an antimicrobial activity that was 2–4 times higher than conventional antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Some studies have indicated that pyrazole derivatives can inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating gout and other related conditions .
  • Cell Cycle Arrest : Certain pyrazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for the development of effective anticancer therapies .

Chemical Reactions Analysis

Acylation and Hydrolysis

  • Hydrolysis : Under acidic (HCl/dioxane) or basic (NaOH) conditions, the acetamide undergoes hydrolysis to yield 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and pyridin-2-amine .

    • Example:
      Acetamide+H2OHClAcetic Acid+Pyridin 2 amine\text{Acetamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Acetic Acid}+\text{Pyridin 2 amine}

  • Reacylation : The free amine can be re-acylated using activated carboxylic acids (e.g., EDCI-mediated coupling with RCOOH) .

Cross-Coupling Reactions

The pyridin-2-yl group participates in palladium-catalyzed couplings:

  • Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd₂(dba)₃/XantPhos to introduce aryl groups at the pyridine’s C3 position .

Modifications of the Pyridin-2-Yl Group

The pyridine ring undergoes electrophilic substitution and coordination chemistry:

Halogenation

  • Bromination : Treatment with NBS in acetonitrile selectively brominates the pyridine’s C6 position .

    • Conditions: CH₃CN, 30°C, 5 h.

Coordination Chemistry

  • The pyridyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework synthesis .

Reactivity of the 1,3,5-Trimethylpyrazole Ring

The 1,3,5-trimethylpyrazole moiety exhibits limited reactivity due to steric hindrance but can undergo:

Electrophilic Substitution

  • Nitration : Directed by the pyrazole’s electron-rich C4 position under HNO₃/H₂SO₄, yielding nitro derivatives .

Deprotonation and Alkylation

  • The NH proton (pKa ~20) is deprotonated by strong bases (e.g., LDA), forming anions that react with alkyl halides for further functionalization .

Key Reaction Data

Reaction Type Conditions Product Yield Ref
Acetamide HydrolysisHCl/dioxane, MeOH, 20°C, 1 h2-(1,3,5-Trimethylpyrazol-4-yl)acetic acid85%
Buchwald–Hartwig CouplingPd₂(dba)₃, XantPhos, toluene, 110°CC3-Aryl-substituted pyridine72%
Pyrazole NitrationHNO₃, H₂SO₄, 0°C, 2 h4-Nitro-1,3,5-trimethylpyrazole68%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

  • Photodegradation : UV light induces cleavage of the acetamide bond, forming radical intermediates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Core Heterocyclic Systems

  • Pyridine vs. Furan-Triazole Systems: Compared to the 5-(furan-2-il)-1,2,4-triazol-4H-3-il-sulfanyl-N-acetamide (), the target compound replaces the furan-triazole-sulfanyl moiety with pyridine and trimethylpyrazole.

Substituent Effects

  • The 1,3,5-trimethyl groups on the pyrazole ring distinguish the target compound from non-methylated analogs. These substituents may reduce intermolecular π-π stacking but enhance hydrophobic interactions in biological systems.
Hydrogen Bonding and Crystallographic Behavior
  • The acetamide group (–NH–CO–) in the target compound enables robust hydrogen bonding (H-bonding) via both the amide NH (donor) and carbonyl O (acceptor). This contrasts with the sulfanyl-acetamide derivative (), where the sulfur atom may participate in weaker van der Waals interactions.
Table 1: Comparative Properties of Selected Acetamide Derivatives
Compound Core Structure Key Substituents Biological Activity H-Bonding Capacity
Target Compound Pyridine-Pyrazole-Acetamide 1,3,5-Trimethylpyrazole Not reported (hypothetical) High (amide + pyridine N)
5-(Furan-2-il)-triazol-sulfanyl-acetamide Furan-Triazole-Acetamide Sulfanyl group Anti-exudative (rats) Moderate (amide + sulfur)
Hypothetical Pyrazole-Acetamide Pyrazole-Acetamide Unsubstituted pyrazole N/A Moderate (amide only)

Q & A

Q. What synthetic methodologies are recommended for preparing N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)acetamide?

The compound can be synthesized via nucleophilic substitution using 1,3,5-trimethyl-1H-pyrazole and chloracetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature (0–5°C) to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography to isolate the acetamide derivative .

Q. How is the crystal structure of this compound stabilized, and what implications does this have for its reactivity?

The crystal lattice is stabilized by N–H···O and C–H···O hydrogen bonds, forming dimeric and chain-like supramolecular architectures. These interactions influence molecular packing and may enhance stability in solid-state applications, such as material science or co-crystallization studies .

Q. What biological activities have been experimentally validated for this compound?

Preliminary studies on structurally related pyrazole-acetamides report antileishmanial and antimalarial activities, likely due to inhibition of parasite-specific enzymes. Additionally, antifungal activity against C. albicans and A. flavus has been observed, potentially linked to disruption of fungal membrane integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or structural modifications in analogs. For example, substituents on the pyrazole ring (e.g., methyl groups) can alter electron density and hydrogen-bonding capacity, affecting target binding. Systematic structure-activity relationship (SAR) studies and standardized bioassays are critical for reconciling data .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

Molecular docking with software like AutoDock Vina and pharmacophore modeling can predict binding modes to enzymes such as Leishmania cysteine proteases. The PASS program has been used to forecast biological potential, including antimicrobial and antiparasitic activities, by analyzing molecular descriptors .

Q. What experimental challenges arise in optimizing reaction yields during synthesis?

Key challenges include controlling exothermic reactions during chloracetyl chloride addition and minimizing byproducts like dimerization. Optimization strategies include:

  • Precise stoichiometric ratios (1:1.2 for pyrazole:chloracetyl chloride).
  • Low-temperature conditions (0–5°C).
  • Catalytic use of DMAP to enhance acylation efficiency .

Q. How do substituents on the pyrazole ring influence biological activity and physicochemical properties?

The 1,3,5-trimethyl substitution pattern enhances lipophilicity, improving membrane permeability. Comparative studies with non-methylated analogs show reduced antifungal activity, suggesting that methyl groups stabilize critical hydrogen-bonding interactions with target proteins .

Methodological Notes

  • Crystallography : Use SHELXL for refinement of X-ray data, as it robustly handles hydrogen-bonding networks and disorder modeling .
  • Bioactivity Profiling : Combine in vitro assays (e.g., microbroth dilution for antimicrobial activity) with in silico ADMET prediction to prioritize lead compounds .

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